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The table below summarizes the key experimental findings for T23 and T25 from the research data.

Experimental

Key Findings on Efficacy &

Compound . Key Differences & Notes
Model/lAssay Action
Tyrphostin Glycolytic flux in Doubled glucose consumption Effect was reversible upon
23 (T23) primary rat and lactate production removal. Viability not affected
astrocytes [1] (stimulated glycolytic flux) at 100  acutely [1].
UM [1].
Tyrphostin Glycolytic flux in Did not affect glycolytic flux [1]. Shows a fundamentally
25 (T25) primary rat different effect on energy
astrocytes [1] metabolism compared to T23
in this model [1].
Tyrphostin YXX® motif/u2 Inhibited internalization of Effect was specific to A23;
23 (T23) subunit interaction  transferrin by disrupting the other tyrphostins that inhibit
& endocytosis [2] YXX®-p2 interaction [2]. tyrosine kinase did not have
this effect [2].
Tyrphostin Endothelial Caused cell retraction and Highlighted for its unique
25 (T25) monolayer separation, showing greater specificity within its activity
integrity [3] specificity for disrupting cell- group [3].

cell junctions without
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Experimental Key Findings on Efficacy & .
Compound . Key Differences & Notes
ModellAssay Action

significantly affecting actin stress
fibers or focal contacts [3].

Tyrphostin pp60c-src protein Inhibition was related to their The observed inhibition is
23 & 25 tyrosine kinase instability. The formation of likely due to degradation
inhibition [4] degradation products, at least products, not the parent

one of which was >10x more compounds. Results must be

inhibitory, was responsible for the interpreted with caution [4].
activity [4].

Detailed Experimental Context and Protocols

For a deeper understanding, here are the methodologies and contexts for the key experiments cited.

¢ Glycolytic Flux Assay in Astrocytes [1]

[¢]

Cell Model: Cultured primary rat astrocytes.

Treatment: Cells were exposed to T23 or T25 for up to 4 hours at concentrations up to 200 pM.
Viability Assessment: Cell viability and morphology were not acutely affected.

Key Metabolic Measurements:

[¢]

[e]

o

= Glucose consumption and lactate release were measured as indicators of glycolytic
flux.

= The stimulation by T23 was concentration-dependent, with a maximum effect at 100 pM.

= The effect of T23 was fully reversible after the compound was removed from the culture.

¢ Endocytic Inhibition Assay [2]

o Theoretical Basis: Molecular modeling showed T23 fits into the tyrosine-binding pocket of the
M2 subunit of the AP-2 adaptor complex, which is crucial for clathrin-mediated endocytosis.

o Cell Model: Heb7a cells.

o Key Measurement: Internalization of ("{125})I-labeled transferrin was tracked.

o Control: Other tyrphostins that inhibit tyrosine kinase did not inhibit endocytosis, confirming the
specificity of T23's action on the YXX®-u2 interaction.

¢ Cellular Junction and Cytoskeleton Integrity [3]
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(e]

Cell Model: Confluent calf pulmonary artery endothelial cell monolayers.
Treatment: 14 different tyrphostins were screened.
Analysis: Immunofluorescence microscopy was used to assess:

= Cell shape and retraction.

= Levels of protein phosphotyrosine.

[¢]

[¢]

= Integrity of actin stress fibers.

= Status of focal contact (cell-substrate) and junctional (cell-cell) proteins.
Finding: T25 was noted for its unique profile of causing cell separation by specifically targeting
cell-cell junctions.

[¢]

Interpretation of Tyrphostin Mechanisms

The experimental data reveals that T23 and T25, despite structural similarities, can have distinct and
sometimes opposing biological effects. A critical finding is that their parent compounds are unstable, and
their inhibitory activity may be attributed to degradation products [4]. This necessitates careful interpretation

of experimental results, as the observed effects might not be directly due to T23 or T25 themselves.

The diagram below illustrates the different cellular processes and signaling pathways affected by T23 and

T25 based on the search results.
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The information available is limited to specific experimental models. For a complete profile, future research

may need to investigate:

o Stability profiles and identification of the active degradation products.
¢ Head-to-head comparisons in the same model for apoptosis modulation and chemoprotective
effects, areas where other tyrphostins (AG1714, AG1801) have shown promise [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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